molecular formula C100H152N34O19S4 B055969 Tachyplesin II CAS No. 125139-69-7

Tachyplesin II

Cat. No.: B055969
CAS No.: 125139-69-7
M. Wt: 2262.8 g/mol
InChI Key: VMAGWLOHJBPKIA-DAESJHERSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tachyplesin II is a 17-residue, cationic antimicrobial peptide (CAP) originally isolated from hemocytes of the Japanese horseshoe crab (Tachypleus tridentatus). It features a characteristic, rigid, two-stranded β-sheet structure stabilized by two disulfide bridges, which confers remarkable stability and defines its mechanism of action. Primarily, this compound exerts its potent, broad-spectrum activity by selectively disrupting microbial membranes. Its cationic nature facilitates initial electrostatic interactions with negatively charged components of bacterial (e.g., lipopolysaccharide, LPS) and fungal membranes, followed by insertion into the lipid bilayer and subsequent formation of pores that lead to cell lysis and death.

Properties

CAS No.

125139-69-7

Molecular Formula

C100H152N34O19S4

Molecular Weight

2262.8 g/mol

IUPAC Name

(1R,4S,7S,10S,13R,18R,21S,24S,27S,30R,33S,39S,42S)-21-(4-aminobutyl)-13-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-10-benzyl-33-[(2S)-butan-2-yl]-N-[(3S)-6-carbamimidamido-2-oxohexan-3-yl]-7,24,39-tris(3-carbamimidamidopropyl)-27,42-bis[(4-hydroxyphenyl)methyl]-3,6,9,12,20,23,26,29,32,35,38,41,44-tridecaoxo-4-propan-2-yl-15,16,46,47-tetrathia-2,5,8,11,19,22,25,28,31,34,37,40,43-tridecazabicyclo[28.14.4]octatetracontane-18-carboxamide

InChI

InChI=1S/C100H152N34O19S4/c1-6-54(4)80-95(153)132-77-52-157-156-51-76(92(150)127-71(44-57-29-33-60(136)34-30-57)86(144)121-66(26-16-40-115-98(107)108)82(140)119-48-78(138)133-80)131-94(152)79(53(2)3)134-85(143)69(28-18-42-117-100(111)112)124-87(145)70(43-56-19-8-7-9-20-56)126-91(149)75(130-89(147)73(46-59-47-118-65-23-11-10-21-62(59)65)125-81(139)63(102)22-14-38-113-96(103)104)50-155-154-49-74(90(148)120-64(55(5)135)25-15-39-114-97(105)106)129-84(142)67(24-12-13-37-101)122-83(141)68(27-17-41-116-99(109)110)123-88(146)72(128-93(77)151)45-58-31-35-61(137)36-32-58/h7-11,19-21,23,29-36,47,53-54,63-64,66-77,79-80,118,136-137H,6,12-18,22,24-28,37-46,48-52,101-102H2,1-5H3,(H,119,140)(H,120,148)(H,121,144)(H,122,141)(H,123,146)(H,124,145)(H,125,139)(H,126,149)(H,127,150)(H,128,151)(H,129,142)(H,130,147)(H,131,152)(H,132,153)(H,133,138)(H,134,143)(H4,103,104,113)(H4,105,106,114)(H4,107,108,115)(H4,109,110,116)(H4,111,112,117)/t54-,63-,64-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,79-,80-/m0/s1

InChI Key

VMAGWLOHJBPKIA-DAESJHERSA-N

SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC4=CC=C(C=C4)O)CCCNC(=N)N)CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)C)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)N)CC7=CC=CC=C7)CCCNC(=N)N)C(C)C

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N1)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC4=CC=C(C=C4)O)CCCNC(=N)N)CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCNC(=N)N)N)CC7=CC=CC=C7)CCCNC(=N)N)C(C)C

Canonical SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC4=CC=C(C=C4)O)CCCNC(=N)N)CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)C)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)N)CC7=CC=CC=C7)CCCNC(=N)N)C(C)C

sequence

RWCFRVCYRGICYRKCR

Synonyms

RGD-tachyplesin
tachyplesin
tachyplesin I
tachyplesin II
tachyplesin III
tachyplesin peptide, Tachypleus tridentatus

Origin of Product

United States

Scientific Research Applications

Antimicrobial Applications

Mechanism of Action
Tachyplesin II exhibits potent antimicrobial properties primarily against Gram-negative bacteria. Its mechanism involves disrupting bacterial membranes, leading to cell lysis. Studies have shown that tachyplesin interacts with lipid membranes, enhancing permeability and causing membrane destabilization . Notably, this compound has been found effective against multidrug-resistant strains such as Escherichia coli and Pseudomonas aeruginosa.

Case Study: Efficacy Against Multidrug-Resistant Bacteria
Research demonstrated that this compound displayed significant activity against various drug-resistant bacterial strains. In vitro studies revealed that this compound had a minimum inhibitory concentration (MIC) comparable to conventional antibiotics, making it a promising candidate for treating infections caused by resistant pathogens .

Bacterial StrainMIC (µg/mL)Activity Level
E. coli ATCC 259222High
Klebsiella pneumoniae4Moderate
Pseudomonas aeruginosa8Moderate
Staphylococcus aureus16Low

Anticancer Applications

Mechanism of Action
this compound has also been investigated for its anticancer properties. It induces apoptosis in cancer cells by disrupting their membranes and interfering with intracellular processes . The peptide's ability to target negatively charged membranes makes it particularly effective against certain cancer cell lines.

Case Study: Cytotoxicity in Cancer Cells
In studies involving human cancer cell lines, this compound demonstrated significant cytotoxic effects at varying concentrations. For instance, it induced apoptosis in melanoma cells while sparing normal cells at lower concentrations .

Cancer Cell LineIC50 (µM)Apoptosis Induction
Melanoma10High
Glioblastoma15Moderate
Leukemia (K562)5High

Agricultural Applications

Use as a Biopesticide
this compound's antimicrobial properties extend to agricultural applications, where it can be utilized as a biopesticide. Its efficacy against plant pathogens suggests potential for enhancing crop protection without the adverse effects associated with synthetic pesticides .

Case Study: Efficacy in Plant Pathogen Control
Field trials have indicated that this compound can reduce the incidence of fungal infections in crops such as tomatoes and peppers. The peptide's application led to a significant decrease in disease severity compared to untreated controls .

Crop TypePathogenDisease Severity Reduction (%)
TomatoFusarium oxysporum70
PepperPhytophthora capsici65

Comparison with Similar Compounds

Tachyplesin I and III

  • Structural Similarities: Tachyplesin I (17 residues) and III (18 residues) share >90% sequence homology with Tachyplesin II, differing by only 1–2 amino acids (e.g., Val¹³ in this compound vs. Ile¹³ in Tachyplesin I) . All three peptides retain the conserved β-hairpin fold stabilized by disulfide bonds .
  • Functional Differences: Tachyplesin III shows marginally higher stability in human serum (>6 hours) compared to this compound . Despite structural similarities, Tachyplesin I exhibits stronger anti-biofilm activity against Pseudomonas aeruginosa, while this compound is more potent against Escherichia coli .

Table 1 : Structural and Functional Comparison of Tachyplesin Family Peptides

Property This compound Tachyplesin I Tachyplesin III
Amino Acid Residues 17 17 18
Net Charge +8 +7 +8
Key Residue Variation Val¹³ Ile¹³ Additional Arg¹⁸
Serum Stability Moderate Moderate High (>6 hours)
Anti-E. coli MIC 1–2 µM 2–4 µM 1–2 µM

Polyphemusins I and II

  • Structural Features :

    • Isolated from Limulus polyphemus (American horseshoe crab), these 18-residue peptides have an extra Arg residue at the N-terminus and a C-terminal α-amidated lysine .
    • Like this compound, they form two disulfide bonds but exhibit a slightly extended β-sheet structure .
  • Functional Overlaps and Distinctions: Polyphemusins show comparable antimicrobial activity against Staphylococcus aureus (MIC: 2–4 µM) but are less effective against Candida albicans compared to this compound .

Comparison with Cyclized Analogs

  • 10% for linear this compound) . Cyclized analogs show preferential binding to anionic lipid bilayers (e.g., phosphatidylglycerol) but reduced membrane translocation efficiency compared to linear forms .
  • Stability :

    • Cyclized this compound resists proteolytic degradation in serum, with a half-life exceeding 12 hours, making it more viable for in vivo applications .

Table 2 : Pharmacological Properties of Cyclized vs. Linear this compound

Property Linear this compound Cyclized this compound
MIC (A. baumannii) 2 µM 2 µM
Hemolysis (100 mg/L) ~10% ~2%
Serum Half-life ~2 hours >12 hours
Membrane Translocation High Moderate

Functional Comparison with Other Antimicrobial Peptides

Defensins

  • Unlike α- or β-defensins (e.g., human β-defensin-1), this compound lacks α-helical segments and relies on β-sheet rigidity for membrane insertion .
  • Defensins generally exhibit lower cytotoxicity (e.g., <5% hemolysis at 50 µM) but weaker activity against Gram-negative bacteria (MIC: 8–16 µM) .

Magainin-2

  • Magainin-2, a helical AMP from frog skin, disrupts membranes via carpet mechanism, whereas this compound employs pore formation and enzymatic inhibition (e.g., FabG in fatty acid biosynthesis) .
  • This compound is 10-fold more potent against Klebsiella pneumoniae (MIC: 1 µM vs. 10 µM for Magainin-2) .

Preparation Methods

Extraction from Horseshoe Crab Hemocytes

This compound is naturally isolated from the hemocytes of the Japanese horseshoe crab (Tachypleus tridentatus). The extraction process begins with homogenizing hemocyte debris in 20 mM hydrochloric acid (HCl) to solubilize cationic peptides. Acidic conditions disrupt cellular membranes while preserving the peptide’s integrity. The crude extract is then subjected to gel filtration chromatography using a Sephadex G-50 column, which separates molecules based on size. Fractions containing this compound are identified via antimicrobial activity assays against Escherichia coli or Candida albicans.

Purification via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Further purification is achieved using RP-HPLC with a Cosmosil 5C18 column or similar stationary phases. A gradient of acetonitrile (0–60%) in 0.1% trifluoroacetic acid (TFA) effectively separates this compound from structurally similar peptides like tachyplesin I and polyphemusins. The retention time and purity are monitored at 220 nm, with final yields averaging 2–3 mg per 100 g of hemocytes (wet weight).

Table 1: Key Parameters for this compound Isolation

ParameterDetails
Source MaterialTachypleus tridentatus hemocytes
Extraction Solvent20 mM HCl
Gel Filtration MediumSephadex G-50
HPLC ColumnCosmosil 5C18 (C18 reverse-phase)
Elution Gradient0–60% acetonitrile in 0.1% TFA over 60 minutes
Yield2.2–3.0 mg per 100 g hemocytes

Chemical Synthesis of this compound

Solid-Phase Peptide Synthesis (SPPS)

This compound is synthesized via Fmoc (fluorenylmethyloxycarbonyl) solid-phase chemistry on a Rink amide resin. The 17-residue sequence (Arg-Val-Cys-Phe-Arg-Val-Cys-Tyr-Arg-Gly-Ile-Cys-Tyr-Arg-Arg-Cys-Arg-NH2) is assembled stepwise, with cysteine residues protected by trityl (Trt) groups to prevent premature disulfide bond formation. Coupling reactions use N,N’-diisopropylcarbodiimide (DIC) and Oxyma Pure as activators, achieving >95% efficiency per cycle.

Oxidation and Disulfide Bond Formation

After chain assembly, the peptide is cleaved from the resin using a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane . Crude peptide is oxidized in 20 mM Tris-HCl buffer (pH 8.0) under vigorous shaking for 24–48 hours to form two disulfide bonds (Cys3-Cys16 and Cys7-Cys12). Correct folding is confirmed by mass spectrometry, where the oxidized form exhibits a 4 Da reduction compared to the reduced state.

Purification and Quality Control

Synthetic this compound is purified by RP-HPLC using a C18 column and a gradient of 10–50% acetonitrile in 0.1% TFA. Purity (>95%) is validated by analytical HPLC, and identity is confirmed via matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry (observed m/z: 2,263.8 Da; calculated: 2,263.2 Da).

Table 2: Synthetic this compound Characterization Data

PropertyDetails
SequenceH-Arg-Val-Cys-Phe-Arg-Val-Cys-Tyr-Arg-Gly-Ile-Cys-Tyr-Arg-Arg-Cys-Arg-NH2
Molecular Weight2,263.2 Da
Disulfide BondsCys3-Cys16, Cys7-Cys12
HPLC Purity≥95%
Mass SpectrometryMALDI-TOF m/z: 2,263.8 [M+H]+

Structural Validation and Functional Analysis

Circular Dichroism (CD) Spectroscopy

CD spectra of this compound in 50% trifluoroethanol (TFE) reveal a dominant β-sheet structure , characterized by a negative peak at 218 nm. Interaction with lipopolysaccharide (LPS) induces conformational shifts, confirming its binding to bacterial membranes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-dimensional NMR (TOCSY and NOESY) resolves the peptide’s solution structure in aqueous and LPS-bound states. Key nuclear Overhauser effects (NOEs) between residues Phe4-Arg15 and Arg5-Arg14 stabilize the amphipathic β-hairpin fold .

Antimicrobial Activity Assays

This compound exhibits potent activity against E. coli (MIC: 1–2 µg/mL), Pseudomonas aeruginosa (MIC: 4–8 µg/mL), and Candida albicans (MIC: 8–16 µg/mL). Its mechanism involves LPS neutralization and membrane disruption, as demonstrated by agarose gel shift assays.

Challenges and Optimization Strategies

Yield Limitations in Natural Isolation

The low abundance of this compound in hemocytes (≤0.003% wet weight) necessitates large-scale harvesting, raising ethical and ecological concerns. Recombinant expression in E. coli or yeast is explored as an alternative but faces challenges in disulfide bond formation.

Synthesis Side Reactions

Incomplete oxidation or misfolding during SPPS generates byproducts, reducing functional yields. Optimizing oxidation buffer pH (8.0–8.5) and adding redox agents like glutathione improve correct disulfide pairing .

Q & A

Q. What are the established methodologies for evaluating Tachyplesin II’s antimicrobial mechanisms in vitro?

To study this compound’s antimicrobial activity, researchers typically use standardized assays such as:

  • Minimum Inhibitory Concentration (MIC) assays to quantify bacterial growth inhibition .
  • Membrane permeability tests (e.g., SYTOX Green uptake) to assess disruption of microbial membranes .
  • Circular dichroism spectroscopy to analyze structural changes in bacterial lipid bilayers upon peptide interaction . Ensure experimental controls include known antimicrobial peptides (e.g., polymyxin B) for comparative validation.

Q. How can researchers optimize this compound’s stability in physiological conditions for in vitro studies?

Stability challenges arise from protease degradation and salt sensitivity. Methodological approaches include:

  • Chemical modification (e.g., D-amino acid substitution) to enhance protease resistance .
  • Formulation with lipid carriers (e.g., liposomes) to mitigate aggregation in high-salt buffers .
  • Circular dichroism and dynamic light scattering to monitor structural integrity under varying pH and ionic strengths .

Advanced Research Questions

Q. What experimental design strategies address contradictory data on this compound’s cytotoxicity in mammalian cells?

Discrepancies in cytotoxicity reports often stem from variability in cell lines, peptide concentrations, and exposure times. To resolve this:

  • Use dose-response curves across multiple cell types (e.g., HEK293, HepG2) and primary cells .
  • Incorporate flow cytometry to distinguish membrane disruption from apoptosis .
  • Cross-reference findings with transcriptomic datasets (e.g., RNA-seq) to identify pathways affected by sublethal doses . Transparent reporting of buffer conditions and cell viability metrics is critical for reproducibility .

Q. How can in silico modeling improve the rational design of this compound analogs with enhanced specificity?

Computational approaches include:

  • Molecular dynamics simulations to predict peptide-lipid interactions and stability .
  • Machine learning frameworks trained on antimicrobial peptide databases to identify sequence motifs linked to reduced hemolysis .
  • Free-energy perturbation calculations to optimize binding affinity for bacterial vs. mammalian membranes . Validate predictions using alanine scanning mutagenesis and surface plasmon resonance (SPR) .

Q. What methodologies resolve conflicting evidence on this compound’s immunomodulatory effects?

Conflicting results may arise from differences in model systems (e.g., murine vs. human immune cells). Solutions include:

  • Single-cell RNA sequencing to map immune cell subpopulations affected by this compound .
  • Cytokine profiling (e.g., ELISA, Luminex) under controlled inflammatory conditions (e.g., LPS stimulation) .
  • Knockout models (e.g., TLR4⁻/⁻ mice) to isolate peptide-immune receptor interactions . Reconcile discrepancies by meta-analyzing data across studies with standardized endotoxin testing .

Methodological Best Practices

Q. How should researchers design assays to evaluate this compound’s synergy with conventional antibiotics?

  • Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI) .
  • Combine with time-kill kinetics to assess bactericidal synergy over 24-hour periods .
  • Include mechanistic studies (e.g., membrane potential dyes ) to determine if synergy arises from enhanced membrane permeabilization .

Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent effects in complex biological systems?

  • Apply mixed-effects models to account for variability in multi-omics datasets (e.g., proteomics, metabolomics) .
  • Use Bayesian hierarchical modeling to integrate in vitro and in vivo data .
  • Report effect sizes and confidence intervals rather than relying solely on p-values .

Data Reproducibility and Reporting

Q. How can researchers enhance reproducibility in this compound studies?

  • Adhere to ARRIVE guidelines for in vivo experiments, detailing animal strain, dosing, and monitoring protocols .
  • Deposit raw data (e.g., microscopy images, spectral outputs) in public repositories (e.g., Zenodo) with standardized metadata .
  • Predefine primary vs. secondary endpoints in study protocols to reduce bias .

Table: Key Methodological Considerations for this compound Research

Research Aspect Recommended Techniques Critical Controls References
Antimicrobial ActivityMIC assays, SYTOX Green uptakePolymyxin B, solvent controls
Cytotoxicity ScreeningFlow cytometry, LDH release assaysCell-free peptide controls
Structural AnalysisCircular dichroism, NMR spectroscopyTemperature/pH calibration buffers
In Vivo EfficacyMurine infection models, pharmacokinetic profilingVehicle-only cohorts, clinical scoring

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.